N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
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Overview
Description
N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with a suitable quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as pyridine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted benzimidazole derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research .
Scientific Research Applications
N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interfere with the replication of viruses and bacteria, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-mercaptobenzimidazole share structural similarities and exhibit similar biological activities.
Quinoline Derivatives: Compounds such as quinine and chloroquine are well-known quinoline derivatives with antimalarial properties.
Uniqueness
N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique due to its fused benzimidazole-quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H14N4O3 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H14N4O3/c24-16-11-5-3-4-10-8-9-23(15(10)11)18(26)14(16)17(25)22-19-20-12-6-1-2-7-13(12)21-19/h1-7,24H,8-9H2,(H2,20,21,22,25) |
InChI Key |
LGVDGZKYTVWTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=NC5=CC=CC=C5N4)O |
Origin of Product |
United States |
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